molecular formula C21H23N5O3 B2553263 8-{2-[(2E)-but-2-en-1-yloxy]phenyl}-1,3,6,7-tetramethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione CAS No. 887671-72-9

8-{2-[(2E)-but-2-en-1-yloxy]phenyl}-1,3,6,7-tetramethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione

Cat. No.: B2553263
CAS No.: 887671-72-9
M. Wt: 393.447
InChI Key: FRSXMOXXSTXWSA-VOTSOKGWSA-N
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Description

“8-{2-[(2E)-but-2-en-1-yloxy]phenyl}-1,3,6,7-tetramethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione” is a synthetic organic compound that belongs to the class of imidazo[1,2-g]purine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “8-{2-[(2E)-but-2-en-1-yloxy]phenyl}-1,3,6,7-tetramethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione” can be achieved through a multi-step process involving the following key steps:

    Formation of the Imidazo[1,2-g]purine Core: This can be synthesized by cyclization reactions involving appropriate precursors such as substituted purines and imidazole derivatives.

    Introduction of the But-2-en-1-yloxy Group: This step involves the etherification of the phenyl group with but-2-en-1-ol under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the but-2-en-1-yloxy group, leading to the formation of epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can target the double bond in the but-2-en-1-yloxy group, converting it to a single bond.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and potassium permanganate (KMnO4).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents such as bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Epoxides or hydroxylated derivatives.

    Reduction: Saturated ethers.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

Chemistry

The compound can be used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.

Biology

In biological research, this compound may be investigated for its potential as a ligand for various receptors or enzymes, contributing to the development of new pharmaceuticals.

Medicine

Due to its structural features, the compound could be explored for its potential therapeutic effects, such as anti-inflammatory, anticancer, or antiviral activities.

Industry

In the industrial sector, the compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of “8-{2-[(2E)-but-2-en-1-yloxy]phenyl}-1,3,6,7-tetramethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione” would depend on its specific interactions with molecular targets. These could include binding to specific receptors, inhibition of enzymes, or modulation of signaling pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

    8-Phenyl-1,3,6,7-tetramethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione: Lacks the but-2-en-1-yloxy group.

    8-{2-Hydroxyphenyl}-1,3,6,7-tetramethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione: Contains a hydroxyl group instead of the but-2-en-1-yloxy group.

Uniqueness

The presence of the but-2-en-1-yloxy group in “8-{2-[(2E)-but-2-en-1-yloxy]phenyl}-1,3,6,7-tetramethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione” imparts unique chemical properties, such as increased reactivity and potential for further functionalization, distinguishing it from similar compounds.

Properties

IUPAC Name

6-[2-[(E)-but-2-enoxy]phenyl]-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O3/c1-6-7-12-29-16-11-9-8-10-15(16)25-13(2)14(3)26-17-18(22-20(25)26)23(4)21(28)24(5)19(17)27/h6-11H,12H2,1-5H3/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRSXMOXXSTXWSA-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CCOC1=CC=CC=C1N2C(=C(N3C2=NC4=C3C(=O)N(C(=O)N4C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/COC1=CC=CC=C1N2C(=C(N3C2=NC4=C3C(=O)N(C(=O)N4C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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